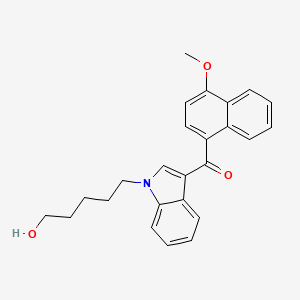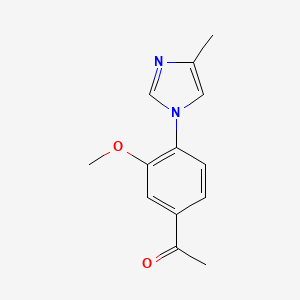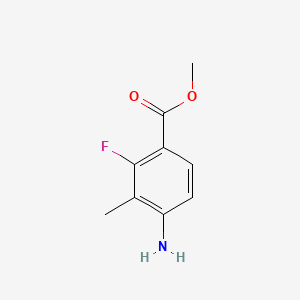
JWH 081 N-(5-hydroxypentyl) metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 081 N-(5-hydroxypentyl) metabolite is a cannabimimetic indole that is structurally and functionally related to JWH 015 and JWH 018 . It has been identified in herbal blends . This metabolite is expected to be a product of JWH 081 that would be detectable both in serum and in urine .
Synthesis Analysis
The synthesis of JWH 081 N-(5-hydroxypentyl) metabolite involves hydroxylation and glucuronidation of two closely related compounds, JWH 015 and JWH 018 . These metabolites have been identified from in vitro liver microsomal metabolism and from urine .Molecular Structure Analysis
The molecular formula of JWH 081 N-(5-hydroxypentyl) metabolite is C25H25NO3 . Its formal name is 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone . The compound contains a hydroxypentyl group attached to an indole ring, which is further connected to a methoxy-naphthalenyl group via a methanone linkage .Chemical Reactions Analysis
The chemical reactions involving JWH 081 N-(5-hydroxypentyl) metabolite are primarily metabolic in nature. The compound undergoes hydroxylation and glucuronidation, processes that are typically facilitated by liver enzymes .Physical And Chemical Properties Analysis
The molecular weight of JWH 081 N-(5-hydroxypentyl) metabolite is 387.5 . The compound is soluble in DMF (15 mg/ml), DMSO (10 mg/ml), and ethanol (10 mg/ml) . Its maximum absorption (λmax) occurs at 213 and 320 nm .Applications De Recherche Scientifique
Forensic Chemistry & Toxicology
JWH 081 N-(5-hydroxypentyl) metabolite is used in the field of forensic chemistry and toxicology . It can be detected in both serum and urine, making it a valuable tool for identifying the use of JWH 081, a synthetic cannabinoid .
Analytical Standards
This metabolite serves as an analytical standard in biochemical research . It is used to calibrate instruments and validate methods, ensuring the accuracy and reliability of experimental results .
Drugs of Abuse Research
JWH 081 N-(5-hydroxypentyl) metabolite is used in research related to drugs of abuse . As a metabolite of a synthetic cannabinoid, it can provide insights into the metabolism and effects of these substances .
Cannabinoid Research
This metabolite is used in cannabinoid research . It can help researchers understand the pharmacokinetics and pharmacodynamics of synthetic cannabinoids like JWH 081 .
Mass Spectrometry Application
JWH 081 N-(5-hydroxypentyl) metabolite is used in mass spectrometry, a technique used to identify and quantify molecules in complex mixtures . It can serve as a reference compound, helping researchers interpret their mass spectrometry data .
Internal Standard for Quantification
JWH 081 N-(5-hydroxypentyl) metabolite-d5 is intended for use as an internal standard for the quantification of JWH 081 N-(5-hydroxypentyl) metabolite by GC- or LC-MS .
Safety And Hazards
Propriétés
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-29-24-14-13-21(18-9-3-4-11-20(18)24)25(28)22-17-26(15-7-2-8-16-27)23-12-6-5-10-19(22)23/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDCEPNRUDLEJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017848 |
Source


|
| Record name | JWH-081 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 081 N-(5-hydroxypentyl) metabolite | |
CAS RN |
1427325-66-3 |
Source


|
| Record name | JWH-081 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)







